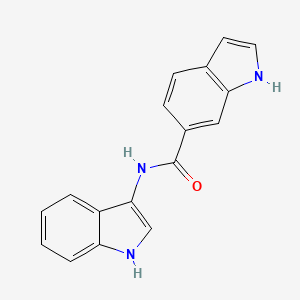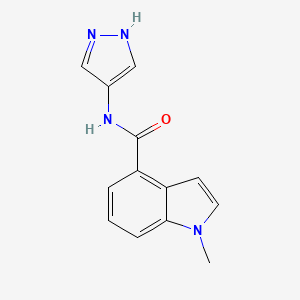
N-(1H-indol-3-yl)-1H-indole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indol-3-yl)-1H-indole-6-carboxamide, also known as GW-501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, it has gained popularity in recent years due to its potential use as a performance-enhancing drug in the sports community.
作用機序
N-(1H-indol-3-yl)-1H-indole-6-carboxamide works by activating PPARδ, a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects:
N-(1H-indol-3-yl)-1H-indole-6-carboxamide has been shown to have several biochemical and physiological effects, including:
1. Improved insulin sensitivity: N-(1H-indol-3-yl)-1H-indole-6-carboxamide has been shown to improve insulin sensitivity in animal studies.
2. Increased glucose uptake in skeletal muscle: N-(1H-indol-3-yl)-1H-indole-6-carboxamide has been shown to increase glucose uptake in skeletal muscle, which improves glucose metabolism.
3. Reduced plasma triglyceride levels: N-(1H-indol-3-yl)-1H-indole-6-carboxamide has been shown to reduce plasma triglyceride levels in animal studies.
実験室実験の利点と制限
N-(1H-indol-3-yl)-1H-indole-6-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. It is a potent and selective PPARδ agonist.
2. It has been extensively studied in animal models.
3. It has potential therapeutic applications for metabolic disorders.
Some of the limitations include:
1. Limited data on its safety and efficacy in humans.
2. Its potential use as a performance-enhancing drug in the sports community.
3. It may have off-target effects that need to be further studied.
将来の方向性
There are several future directions for research on N-(1H-indol-3-yl)-1H-indole-6-carboxamide. Some of these include:
1. Further studies on its safety and efficacy in humans.
2. Studies on its potential use as a treatment for metabolic disorders.
3. Investigations into its potential use as a performance-enhancing drug in the sports community.
4. Studies on its off-target effects and potential drug interactions.
Conclusion:
N-(1H-indol-3-yl)-1H-indole-6-carboxamide is a synthetic drug that has potential therapeutic applications for metabolic disorders. It works by activating PPARδ, which leads to improved insulin sensitivity, glucose metabolism, and lipid metabolism. While it has several advantages for lab experiments, there are also limitations that need to be further studied. Future research should focus on its safety and efficacy in humans, its potential use as a treatment for metabolic disorders, and its off-target effects.
合成法
The synthesis of N-(1H-indol-3-yl)-1H-indole-6-carboxamide involves several steps. The first step involves the reaction of 2-amino-4-methylpyridine with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)-4-methylpyridine. This intermediate is then reacted with indole-3-carboxaldehyde to form 2-(1H-indol-3-yl)-4-methylpyridine-5-carbaldehyde. The final step involves the reaction of this intermediate with 2-aminobenzamide to form N-(1H-indol-3-yl)-1H-indole-6-carboxamide.
科学的研究の応用
N-(1H-indol-3-yl)-1H-indole-6-carboxamide has been extensively studied for its potential use in the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce plasma triglyceride levels in animal studies.
特性
IUPAC Name |
N-(1H-indol-3-yl)-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c21-17(12-6-5-11-7-8-18-15(11)9-12)20-16-10-19-14-4-2-1-3-13(14)16/h1-10,18-19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEVSRIFUSSTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-3-yl)-1H-indole-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Methoxyphenyl)butanoylamino]butanedioic acid](/img/structure/B6641881.png)
![(2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B6641885.png)
![(2S)-2-[(2-methoxycarbonylphenyl)sulfonylamino]propanoic acid](/img/structure/B6641891.png)
![(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid](/img/structure/B6641896.png)
![(2S)-2-[[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B6641901.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641909.png)
![1-(4-Methylpiperidin-1-yl)-2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B6641932.png)




![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B6641985.png)

